![molecular formula C28H24N4+2 B12839236 1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium))](/img/structure/B12839236.png)
1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’‘-(1,4-Phenylenebis(methylene))bis(([4,4’-bipyridin]-1-ium)) is a chemical compound with the molecular formula C28H26Br2N4+2. . This compound is characterized by its unique structure, which includes a phenylene group linked to two bipyridinium units via methylene bridges. It is commonly used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’‘-(1,4-Phenylenebis(methylene))bis(([4,4’-bipyridin]-1-ium)) typically involves the selective functionalization of an acyclic tetraamine, followed by dimerization and hydrolyzation/tosylation to obtain a 1,4-phenylenebis-methylene bridged hexatosyl acyclic precursor. This precursor is then cyclized to obtain a hexatosyl cyclam dimer, which is subsequently detosylated and basified to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’‘-(1,4-Phenylenebis(methylene))bis(([4,4’-bipyridin]-1-ium)) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents.
Substitution: The bipyridinium units can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
1,1’‘-(1,4-Phenylenebis(methylene))bis(([4,4’-bipyridin]-1-ium)) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1’‘-(1,4-Phenylenebis(methylene))bis(([4,4’-bipyridin]-1-ium)) involves its ability to form stable complexes with metal ions. The bipyridinium units act as ligands, coordinating with metal centers to form various coordination compounds. These complexes can exhibit unique properties, such as photochromism and thermochromism, depending on the metal ions and the specific coordination environment .
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium) Bis(hexafluorophosphate): This compound is similar in structure but contains hexafluorophosphate counterions instead of bromide.
1,1’-[1,4-Phenylenebis(methylene)]bis(1-methylazepanium): This compound features azepanium units instead of bipyridinium.
Uniqueness
1,1’‘-(1,4-Phenylenebis(methylene))bis(([4,4’-bipyridin]-1-ium)) is unique due to its ability to form stable coordination complexes with a wide range of metal ions. This property makes it highly versatile for various scientific research applications, particularly in the fields of coordination chemistry and materials science .
Properties
Molecular Formula |
C28H24N4+2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-pyridin-4-yl-1-[[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium |
InChI |
InChI=1S/C28H24N4/c1-2-24(22-32-19-11-28(12-20-32)26-7-15-30-16-8-26)4-3-23(1)21-31-17-9-27(10-18-31)25-5-13-29-14-6-25/h1-20H,21-22H2/q+2 |
InChI Key |
HMGNIPIZYSIFCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C[N+]4=CC=C(C=C4)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


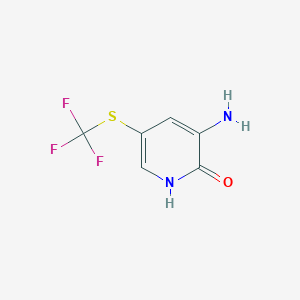
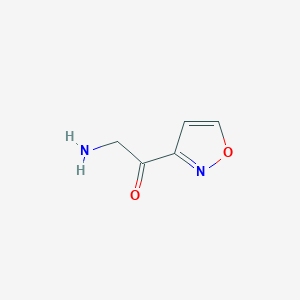
![7-Bromofuro[3,4-c]pyridine-1,3-dione](/img/structure/B12839159.png)
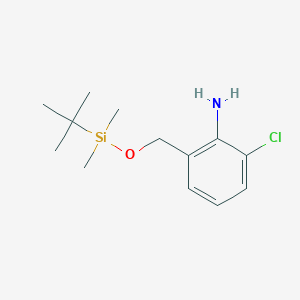
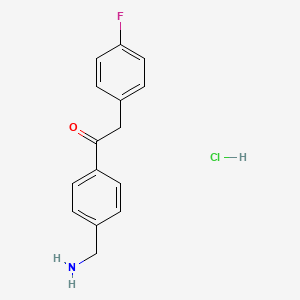
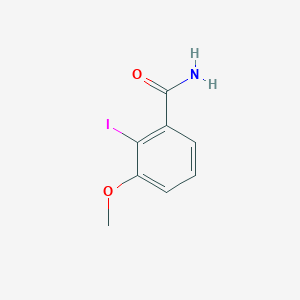
![2-(Benzyl(methyl)amino)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B12839179.png)
![3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione](/img/structure/B12839198.png)

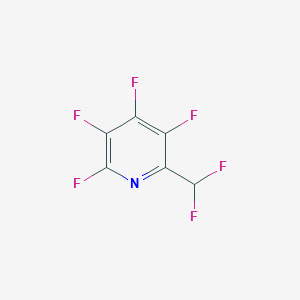
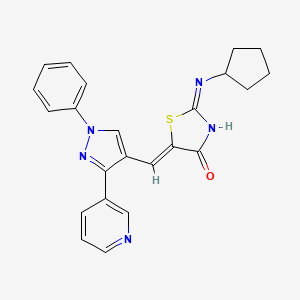
![(8S,13S,14S,17R)-3,4-dimethoxy-13-methyl-17-prop-2-enyl-2,3,4,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12839233.png)
![(5-{3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzyl}-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid](/img/structure/B12839242.png)
![N6-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)-L-lysine](/img/structure/B12839244.png)
